molecular formula C32H30N2O5 B12509717 2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid

Cat. No.: B12509717
M. Wt: 522.6 g/mol
InChI Key: MYOAIKMOWHPBQS-UHFFFAOYSA-N
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Description

Z-Gln(Trt)-OH: , also known as N-Carbobenzoxy-L-glutaminyl-L-tryptophan, is a synthetic compound used in various biochemical and pharmaceutical applications. It is a derivative of glutamine and tryptophan, modified with a carbobenzoxy (Z) group for enhanced stability and reactivity. This compound is often utilized in peptide synthesis and as a substrate in enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gln(Trt)-OH typically involves the protection of the amino and carboxyl groups of glutamine and tryptophan. The carbobenzoxy group is introduced to protect the amino group, while the trityl (Trt) group is used to protect the carboxyl group. The synthesis involves multiple steps, including:

    Protection of the amino group: The amino group of glutamine is protected using the carbobenzoxy group.

    Protection of the carboxyl group: The carboxyl group of tryptophan is protected using the trityl group.

    Coupling reaction: The protected glutamine and tryptophan are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protective groups are removed under specific conditions to yield the final product, Z-Gln(Trt)-OH.

Industrial Production Methods: Industrial production of Z-Gln(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions: Z-Gln(Trt)-OH undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to remove protective groups.

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

    Enzymatic Reactions: It serves as a substrate for enzymes like transglutaminase, which catalyzes the formation of isopeptide bonds.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used to remove protective groups.

    Coupling Reagents: DCC, DIC, or other carbodiimides are commonly used.

    Enzymatic Conditions: Enzymatic reactions are typically carried out at physiological pH and temperature.

Major Products Formed:

    Deprotected Amino Acids: Hydrolysis yields free amino acids.

    Peptides: Coupling reactions result in the formation of peptides.

    Isopeptide Bonds: Enzymatic reactions form stable isopeptide bonds.

Scientific Research Applications

Z-Gln(Trt)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Enzyme Substrate: It serves as a substrate for enzymes like transglutaminase, which are studied for their role in protein crosslinking.

    Biochemical Studies: The compound is used in studies involving protein-protein interactions and enzyme kinetics.

    Pharmaceutical Research: It is investigated for its potential therapeutic applications, including drug delivery and targeted therapy.

Mechanism of Action

The mechanism of action of Z-Gln(Trt)-OH involves its role as a substrate in enzymatic reactions. For example, in the presence of transglutaminase, the compound undergoes acyl transfer reactions, where the γ-carboxyamide group of glutamine forms an isopeptide bond with the ε-amino group of lysine residues in proteins. This crosslinking enhances the stability and functionality of proteins.

Comparison with Similar Compounds

    Z-Gln-Gly: Another carbobenzoxy-protected glutamine derivative used in similar applications.

    Z-Gln-OH: A simpler derivative without the tryptophan moiety.

    Z-Gln-Lys-OH: A compound used in studies of protein crosslinking and enzyme activity.

Uniqueness of Z-Gln(Trt)-OH: Z-Gln(Trt)-OH is unique due to the presence of both carbobenzoxy and trityl protective groups, which provide enhanced stability and specificity in synthetic and enzymatic reactions. Its dual protection allows for selective deprotection and targeted modifications, making it a valuable tool in peptide synthesis and biochemical research.

Properties

IUPAC Name

5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAIKMOWHPBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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